N,N-dimethylpyridin-4-amine;5-[hydroxy(phenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethylpyridin-4-amine;5-[hydroxy(phenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound that has garnered significant interest in the fields of chemistry and industrial applications. This compound is known for its unique structural properties and its versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylpyridin-4-amine typically involves the reaction of 4-chloropyridine with dimethylamine under reflux conditions . The reaction is facilitated by the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.
For the synthesis of 5-[hydroxy(phenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, a common method involves the condensation of dimedone with benzaldehyde in the presence of a catalyst such as piperidine . The reaction is carried out under reflux conditions, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of these compounds often involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethylpyridin-4-amine is known to undergo various types of reactions, including:
Esterification: It is also employed in esterification reactions, where it helps in the formation of esters from carboxylic acids and alcohols.
5-[hydroxy(phenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione primarily undergoes condensation reactions, forming various derivatives depending on the reactants used .
Common Reagents and Conditions
Esterification: Reagents such as carboxylic acids and alcohols are used, often in the presence of a dehydrating agent like sulfuric acid.
Major Products
Wissenschaftliche Forschungsanwendungen
N,N-dimethylpyridin-4-amine and its derivatives have found extensive applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N-dimethylpyridin-4-amine involves its role as a nucleophilic catalyst. The dimethylamino group donates electron density to the pyridine ring, enhancing its nucleophilicity and enabling it to participate in various chemical reactions . This property makes it an effective catalyst in acylation and esterification reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N,N-dimethylpyridin-4-amine stands out due to its high nucleophilicity and versatility as a catalyst in various organic reactions. Its ability to facilitate the formation of complex molecular structures makes it invaluable in both research and industrial applications .
Eigenschaften
Molekularformel |
C20H22N2O5 |
---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
N,N-dimethylpyridin-4-amine;5-[hydroxy(phenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H12O5.C7H10N2/c1-13(2)17-11(15)9(12(16)18-13)10(14)8-6-4-3-5-7-8;1-9(2)7-3-5-8-6-4-7/h3-7,14H,1-2H3;3-6H,1-2H3 |
InChI-Schlüssel |
BNCGTJZAFVYTIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC(=O)C(=C(C2=CC=CC=C2)O)C(=O)O1)C.CN(C)C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.